molecular formula C17H12N4O8S2 B14938420 4-nitro-N-[(4-nitrophenyl)sulfonyl]-N-(pyridin-3-yl)benzenesulfonamide

4-nitro-N-[(4-nitrophenyl)sulfonyl]-N-(pyridin-3-yl)benzenesulfonamide

Cat. No.: B14938420
M. Wt: 464.4 g/mol
InChI Key: ACBYCEPNRLPLRP-UHFFFAOYSA-N
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Description

4-NITRO-N-[(4-NITROPHENYL)SULFONYL]-N-(3-PYRIDYL)-1-BENZENESULFONAMIDE is a complex organic compound characterized by its nitro and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N-[(4-NITROPHENYL)SULFONYL]-N-(3-PYRIDYL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the nitration of benzene derivatives followed by sulfonation and coupling reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing advanced chemical reactors and purification techniques to achieve high yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-N-[(4-NITROPHENYL)SULFONYL]-N-(3-PYRIDYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

4-NITRO-N-[(4-NITROPHENYL)SULFONYL]-N-(3-PYRIDYL)-1-BENZENESULFONAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-NITRO-N-[(4-NITROPHENYL)SULFONYL]-N-(3-PYRIDYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The nitro and sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide
  • 4-Nitrophenyl sulfone

Comparison

Compared to similar compounds, 4-NITRO-N-[(4-NITROPHENYL)SULFONYL]-N-(3-PYRIDYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of nitro and sulfonyl groups attached to a pyridyl and benzene ring

Properties

Molecular Formula

C17H12N4O8S2

Molecular Weight

464.4 g/mol

IUPAC Name

4-nitro-N-(4-nitrophenyl)sulfonyl-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C17H12N4O8S2/c22-19(23)13-3-7-16(8-4-13)30(26,27)21(15-2-1-11-18-12-15)31(28,29)17-9-5-14(6-10-17)20(24)25/h1-12H

InChI Key

ACBYCEPNRLPLRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N(S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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